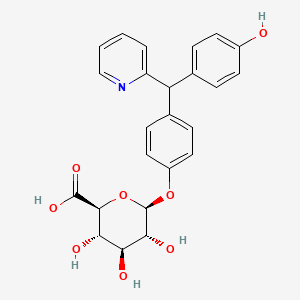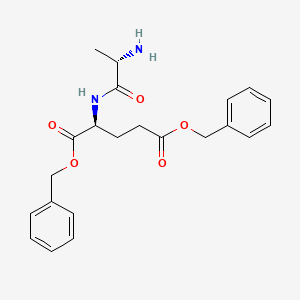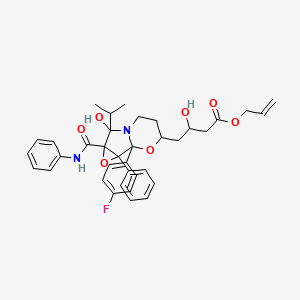
2-(Propilamino)propiofenona-d7 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)propiophenone-d7 Hydrochloride is a synthetic compound primarily used in scientific research. It is a deuterated analog of 2-(Propylamino)propiophenone, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often utilized in proteomics research and various biochemical studies due to its unique properties .
Aplicaciones Científicas De Investigación
2-(Propylamino)propiophenone-d7 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and isotopic labeling studies
Biology: In proteomics research to study protein interactions and functions
Industry: Used in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)propiophenone-d7 Hydrochloride typically involves the reaction of propiophenone with propylamine in the presence of a deuterating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as hydrochloric acid
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of 2-(Propylamino)propiophenone-d7 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylamino)propiophenone-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids
Reduction: Yields secondary amines
Substitution: Results in various substituted derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Propylamino)propiophenone-d7 Hydrochloride involves its interaction with specific molecular targets. It primarily acts as a reagent in organic synthesis, facilitating various chemical transformations. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling .
Comparación Con Compuestos Similares
Similar Compounds
2-(Propylamino)propiophenone: The non-deuterated analog
2-(Methylamino)propiophenone: A structurally similar compound with a methyl group instead of a propyl group
2-(Ethylamino)propiophenone: Contains an ethyl group instead of a propyl group.
Uniqueness
2-(Propylamino)propiophenone-d7 Hydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise mechanistic studies. This makes it particularly valuable in research applications where isotopic labeling is essential.
Propiedades
Número CAS |
1286167-06-3 |
|---|---|
Fórmula molecular |
C12H18ClNO |
Peso molecular |
234.775 |
Nombre IUPAC |
2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
Clave InChI |
CQUMWMSALZGNAF-DWPKPNNESA-N |
SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
Sinónimos |
1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



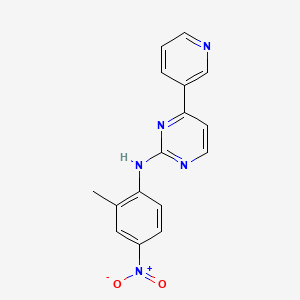
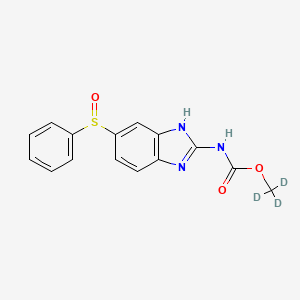
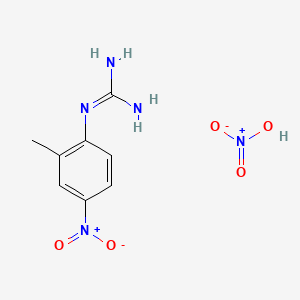
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B588376.png)
